molecular formula C14H10F2N2O3S B179362 9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione CAS No. 922491-07-4

9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione

Cat. No.: B179362
CAS No.: 922491-07-4
M. Wt: 324.3 g/mol
InChI Key: JANMPUDRRSDTFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), a key enzyme involved in the signaling pathways of multiple cytokines. Inhibition of JAK3 has been shown to have therapeutic effects in a variety of diseases, including autoimmune disorders and organ transplant rejection.

Mechanism of Action

9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione works by inhibiting the activity of JAK3, which is involved in the signaling pathways of multiple cytokines. By blocking JAK3, this compound prevents the activation of downstream signaling pathways, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Inhibition of JAK3 leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-6, and interleukin-21. This reduces inflammation and immune response, leading to a reduction in the symptoms of autoimmune disorders and organ transplant rejection.

Advantages and Limitations for Lab Experiments

9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione has several advantages for use in lab experiments. It is a potent and selective inhibitor of JAK3, which makes it an effective tool for studying the role of JAK3 in various biological processes. However, this compound has some limitations as well. It is a relatively complex molecule to synthesize, which can make it difficult to obtain in large quantities. Additionally, the high potency of this compound can make it difficult to use at low concentrations, which can limit its usefulness in some experiments.

Future Directions

There are several future directions for research on 9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione. One area of research is the development of new JAK3 inhibitors with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of the role of JAK3 in other diseases, such as cancer and infectious diseases. Additionally, there is ongoing research into the use of this compound in combination with other drugs for the treatment of autoimmune disorders and organ transplant rejection.

Synthesis Methods

9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, and requires careful control of reaction conditions to achieve high yields and purity of the final product.

Scientific Research Applications

9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione has been extensively studied for its potential therapeutic applications in a variety of diseases. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. This compound has also been investigated for its potential use in preventing organ transplant rejection and in the treatment of graft-versus-host disease.

Properties

922491-07-4

Molecular Formula

C14H10F2N2O3S

Molecular Weight

324.3 g/mol

IUPAC Name

9-cyclopropyl-6,7-difluoro-8-methoxy-[1,2]thiazolo[5,4-b]quinoline-3,4-dione

InChI

InChI=1S/C14H10F2N2O3S/c1-21-12-9(16)7(15)4-6-10(12)18(5-2-3-5)14-8(11(6)19)13(20)17-22-14/h4-5H,2-3H2,1H3,(H,17,20)

InChI Key

JANMPUDRRSDTFI-UHFFFAOYSA-N

SMILES

COC1=C2C(=CC(=C1F)F)C(=O)C3=C(N2C4CC4)SNC3=O

Canonical SMILES

COC1=C2C(=CC(=C1F)F)C(=O)C3=C(N2C4CC4)SNC3=O

synonyms

Isothiazolo[5,​4-​b]​quinoline-​3,​4(2H,​9H)​-​dione, 9-​cyclopropyl-​6,​7-​difluoro-​8-​methoxy-

Origin of Product

United States

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